molecular formula C17H14FNO2 B14407760 4-Cyano-2-fluorophenyl 4-propylbenzoate CAS No. 86831-20-1

4-Cyano-2-fluorophenyl 4-propylbenzoate

Cat. No.: B14407760
CAS No.: 86831-20-1
M. Wt: 283.30 g/mol
InChI Key: ZRXXZSJBDDRLNV-UHFFFAOYSA-N
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Description

4-Cyano-2-fluorophenyl 4-propylbenzoate is an organic compound with the molecular formula C₁₇H₁₄FNO₂ and a molecular weight of 283.2970 g/mol This compound is known for its unique structural properties, which include a cyano group, a fluorine atom, and a propylbenzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-2-fluorophenyl 4-propylbenzoate typically involves the esterification of 4-cyano-2-fluorophenol with 4-propylbenzoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are employed to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 4-Cyano-2-fluorophenyl 4-propylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and fluorine atom play crucial roles in modulating the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Properties

CAS No.

86831-20-1

Molecular Formula

C17H14FNO2

Molecular Weight

283.30 g/mol

IUPAC Name

(4-cyano-2-fluorophenyl) 4-propylbenzoate

InChI

InChI=1S/C17H14FNO2/c1-2-3-12-4-7-14(8-5-12)17(20)21-16-9-6-13(11-19)10-15(16)18/h4-10H,2-3H2,1H3

InChI Key

ZRXXZSJBDDRLNV-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C#N)F

Origin of Product

United States

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